4-(2,5-Dimethylfuran-3-yl)-1,3-thiazol-2-amine hydrobromide
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Overview
Description
4-(2,5-Dimethylfuran-3-yl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylfuran-3-yl)-1,3-thiazol-2-amine hydrobromide typically involves the reaction of 2,5-dimethylfuran with thioamide derivatives under specific conditions. One common method involves the use of an ethanolic solution of sodium hydroxide (NaOH) as a catalyst. The reaction is carried out at room temperature, and the product is isolated by precipitation with an acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethylfuran-3-yl)-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated compounds, basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(2,5-Dimethylfuran-3-yl)-1,3-thiazol-2-amine hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylfuran-3-yl)-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethylfuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-acetyl-2,5-dimethylfuran
- (2E)-3-(4-Dimethylaminophenyl)-1-(2,5-dimethylfuran-3-yl)-prop-2-en-1-one
Uniqueness
4-(2,5-Dimethylfuran-3-yl)-1,3-thiazol-2-amine hydrobromide stands out due to its unique thiazole structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11BrN2OS |
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Molecular Weight |
275.17 g/mol |
IUPAC Name |
4-(2,5-dimethylfuran-3-yl)-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C9H10N2OS.BrH/c1-5-3-7(6(2)12-5)8-4-13-9(10)11-8;/h3-4H,1-2H3,(H2,10,11);1H |
InChI Key |
JLSFCPKGGAAMER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=CSC(=N2)N.Br |
Origin of Product |
United States |
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